CFI-400437
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor with high selectivity for PLK4 . It has an IC50 of 0.6 nM . It is also a potent inhibitor of MCF-7, MDA-MB-468 and MDA-MB231 cell growth .
Molecular Structure Analysis
The molecular weight of this compound is 492.57 . The elemental composition is Carbon: 70.71%, Hydrogen: 5.73%, Nitrogen: 17.06%, Oxygen: 6.50% .Chemical Reactions Analysis
This compound inhibits Aurora A, Aurora B, KDR and FLT-3 with IC50s of 0.37, 0.21, 0.48, and 0.18 μM, respectively . This is two orders of magnitude higher than its IC50 of 0.6 nM against PLK4 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C29H28N6O2 . The exact mass is 492.23 and the molecular weight is 492.580 . The chemical structure of this compound is not provided in the search results.Aplicaciones Científicas De Investigación
Functional Characterization as a Potential Anticancer Agent
CFI-400437 has been identified as a promising therapeutic target in cancer treatment. A study by Mason et al. (2014) highlighted its role as a potent and selective inhibitor of Polo-like kinase 4 (PLK4), a key player in mitotic processes and cell division. In their research, it was found that cancer cells treated with this compound exhibited significant mitotic defects and cell death, suggesting its potential as an effective anticancer agent, particularly in PTEN-deficient tumors (Mason et al., 2014).
Activity in Pancreatic Cancer Patient-Derived Xenografts
Lohse et al. (2016) conducted a study on the effectiveness of this compound in pancreatic cancer, using patient-derived xenografts. The results showed a significant reduction in tumor growth and an increase in survival rates in several models, supporting the potential of PLK4 as a drug target in pancreatic cancer treatment (Lohse et al., 2016).
Evaluation in a Pre-Clinical Model of Cancer
Suri et al. (2019) evaluated a range of protein kinase inhibitors, including this compound, for their potential crossover to PLK4 in a pre-clinical model of cancer. They found that this compound, along with CFI-400945, had a significant impact on cancer cells, suggesting that their anti-cancer effects may be partly due to the inhibition of Aurora kinases (AURKs) (Suri et al., 2019).
First-in-Human Phase I Trial in Advanced Solid Tumors
Bedard et al. (2016) conducted a first-in-human phase I trial of this compound in patients with advanced solid tumors. The study aimed to establish safety, tolerability, and pharmacokinetics of the drug. Preliminary results showed that this compound was well tolerated at doses up to 72mg with a favorable pharmacokinetic profile, and there were preliminary signs of anti-tumor activity (Bedard et al., 2016).
Phase 2 Open-Label, Multicenter, Dose Optimization Clinical Study in Acute Myeloid Leukemia
A study conducted by Jonas et al. (2020) focused on the safety, tolerability, and pharmacokinetic and pharmacodynamic profiles of this compound in patients with acute myeloid leukemia (AML). The study found that this compound, as a PLK4 inhibitor, showed promise in the treatment of AML, particularly in cases characterized by genomic instability (Jonas et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
1169211-37-3 |
---|---|
Fórmula molecular |
C29H28N6O2 |
Peso molecular |
492.58 |
Nombre IUPAC |
5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one |
InChI |
InChI=1S/C29H28N6O2/c1-34-11-13-35(14-12-34)28-10-5-19(18-30-28)4-8-26-22-7-3-20(16-27(22)33-32-26)15-24-23-17-21(37-2)6-9-25(23)31-29(24)36/h3-10,15-18H,11-14H2,1-2H3,(H,31,36)(H,32,33)/b8-4+,24-15- |
Clave InChI |
GBUDRABUNBYJKG-NPNRQVEVSA-N |
SMILES |
O=C1NC2=C(C=C(OC)C=C2)/C1=C/C3=CC4=C(C=C3)C(/C=C/C5=CC=C(N6CCN(C)CC6)N=C5)=NN4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CFI400437; CFI 400437; CFI-400437 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.